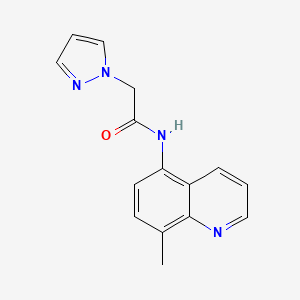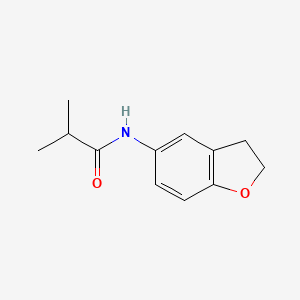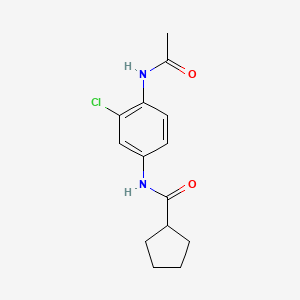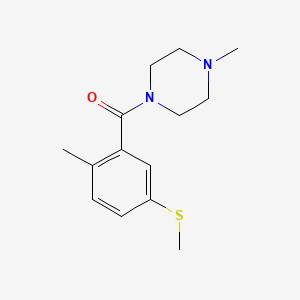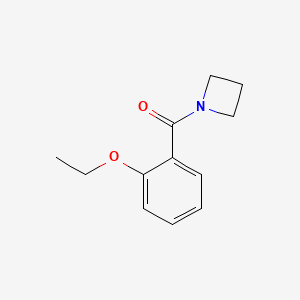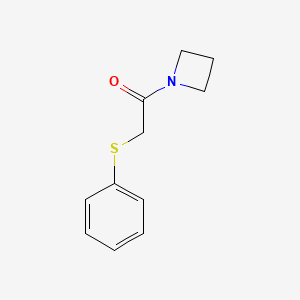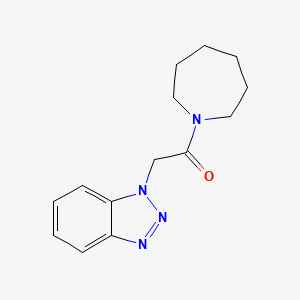
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone, also known as ABT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzotriazole derivatives. ABT has been studied extensively for its ability to inhibit enzymes and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone involves its ability to inhibit the activity of various enzymes. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme's activity. 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has been shown to be a reversible inhibitor of enzymes and has been studied for its ability to selectively inhibit specific enzymes.
Biochemical and Physiological Effects:
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has been shown to have various biochemical and physiological effects in different studies. It has been shown to inhibit the growth of cancer cells and has been studied for its potential use in cancer therapy. 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has been shown to have antimicrobial activity and has been studied for its potential use in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has several advantages for laboratory experiments, including its high purity, stability, and ease of synthesis. It has also been shown to be a potent inhibitor of enzymes, making it an ideal tool for studying enzyme activity. However, 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has some limitations, including its potential toxicity and limited solubility in some solvents.
Direcciones Futuras
There are several future directions for research on 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone. One potential area of research is the development of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another potential area of research is the study of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone's mechanism of action and its ability to selectively inhibit specific enzymes. Additionally, further studies are needed to investigate the potential toxicity and side effects of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone and to develop methods for improving its solubility in different solvents.
Métodos De Síntesis
The synthesis of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone involves the reaction of 1-(azepan-1-yl) ethanone with 1H-benzotriazole in the presence of a suitable catalyst. The reaction is carried out under appropriate conditions to obtain the desired product with high yield and purity.
Aplicaciones Científicas De Investigación
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has been extensively studied for its applications in various fields of scientific research. It has been shown to be a potent inhibitor of various enzymes, including serine proteases, metalloproteases, and cysteine proteases. 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has also been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(benzotriazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(17-9-5-1-2-6-10-17)11-18-13-8-4-3-7-12(13)15-16-18/h3-4,7-8H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBAFSNXXGVYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7474386.png)
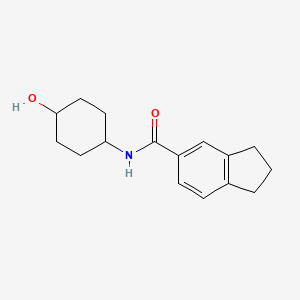
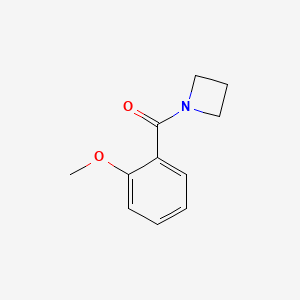
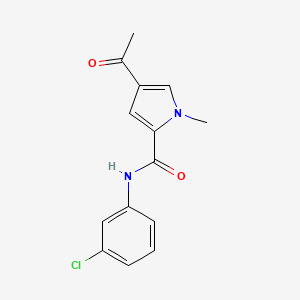
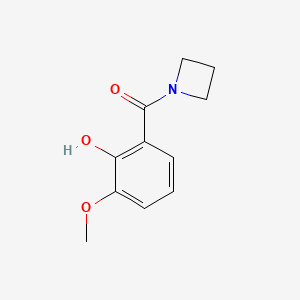
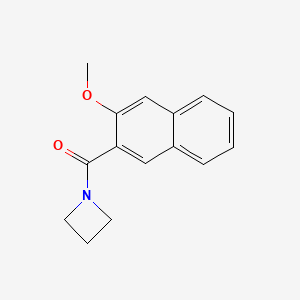
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)

